

Neosenkirkine chemical structure and properties

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Compound of Interest

Compound Name: *Neosenkirkine*

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Neosenkirkine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and toxicological profile of **neosenkirkine**, a member of the otonecine class of pyrrolizidine alkaloids. Due to the limited specific data available for **neosenkirkine**, this guide also draws upon the broader knowledge of related pyrrolizidine alkaloids to infer its likely biological activities and mechanisms of action.

Chemical Structure and Physicochemical Properties

Neosenkirkine is a macrocyclic pyrrolizidine alkaloid characterized by an otonecine necine base. Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of **Neosenkirkine**

Property	Value	Source
Chemical Formula	C ₁₉ H ₂₇ NO ₆	[1]
Molecular Weight	365.42 g/mol	[1][2]
IUPAC Name	(1R,4Z,6R,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxo-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione	[3]
CAS Number	57194-70-4	[4]
SMILES	<chem>CC=C1CC(C)C(C)(O)C(=O)OCC2=CCN(C)CCC(OC1=O)C2=O</chem>	[5]
InChI Key	HPDCHKMHQGCNPE-NVRJPZSUSA-N	[1][5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[4]
logP (Octanol/Water)	1.010 (Calculated)	[5]
Water Solubility	-2.09 log(mol/L) (Calculated)	[5]

Biological Activity and Toxicological Profile

Direct experimental studies on the biological activity of **neosenkirkine** are scarce in publicly available literature. However, as an otonecine-type pyrrolizidine alkaloid (PA), its biological effects are presumed to be in line with other toxic PAs containing a 1,2-unsaturated necine base.[2][4]

The primary toxicological concern with this class of compounds is hepatotoxicity.[4][6] PAs are known to cause a range of liver damage, from acute to chronic.[4] The structural feature essential for this toxicity is the presence of the 1,2-double bond in the necine base.[5]

Other potential biological activities associated with pyrrolizidine alkaloids in general include genotoxicity, cytotoxicity, and neurotoxicity.[1] Some PAs have also been investigated for anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties, though their inherent toxicity often limits their therapeutic potential.[2]

Mechanism of Action: Metabolic Activation and Hepatotoxicity

The toxicity of **neosenkirkine**, like other unsaturated PAs, is not inherent to the molecule itself but arises from its metabolic activation in the liver.[4] This process is a critical determinant of its toxic potential.

The proposed mechanism involves the following key steps:

- **Cytochrome P450-mediated Dehydrogenation:** In the liver, cytochrome P450 enzymes metabolize the pyrrolizidine alkaloid, leading to the formation of a highly reactive pyrrolic ester.[4]
- **Formation of Reactive Electrophiles:** This pyrrolic ester is a potent electrophile that can readily react with cellular nucleophiles.
- **Adduct Formation:** The reactive metabolite can form adducts with DNA and cellular proteins, leading to cellular dysfunction, DNA damage, and disruption of cellular processes.[5]
- **Cellular Damage and Toxicity:** The formation of these adducts is believed to be the primary cause of the observed hepatotoxicity, leading to cell death, inflammation, and, in chronic cases, liver cirrhosis and cancer.[4]

The following diagram illustrates the general metabolic activation pathway of toxic pyrrolizidine alkaloids, which is applicable to **neosenkirkine**.

Metabolic activation of pyrrolizidine alkaloids.

Experimental Protocols

Detailed experimental protocols specifically for **neosenkirkine** are not readily available. However, a general methodology for the isolation and characterization of pyrrolizidine alkaloids

from plant material can be described as follows.

A. General Protocol for Isolation and Purification

- Extraction:
 - Dried and powdered plant material is extracted with an appropriate solvent, typically methanol or ethanol, often acidified to facilitate the extraction of alkaloids.
 - The crude extract is then concentrated under reduced pressure.
- Acid-Base Partitioning:
 - The concentrated extract is dissolved in an acidic aqueous solution (e.g., 1% HCl) and washed with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.
 - The acidic aqueous phase is then made basic (e.g., with NH_4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the free base alkaloids.
- Chromatographic Purification:
 - The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina.
 - Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol, often with the addition of a small amount of ammonia to prevent tailing of the alkaloids.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC).

B. General Protocol for Structure Elucidation

- Spectroscopic Analysis:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural information.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To determine the number and types of protons and their connectivity.
 - ^{13}C NMR: To determine the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish the complete chemical structure by determining the connectivity between protons and carbons.
- Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

The following workflow illustrates a general process for the isolation and characterization of a natural product like **neosenkirkine**.

General workflow for natural product isolation.

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